N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-BROMOPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
Overview
Description
N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-BROMOPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE is a complex organic compound with the molecular formula C22H17BrN4O4S2 and a molecular weight of 545.437 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research .
Preparation Methods
Chemical Reactions Analysis
N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-BROMOPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-BROMOPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE is primarily used in scientific research, particularly in the fields of chemistry and biology. Its unique structure makes it a valuable tool for studying various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action for N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-BROMOPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are not well-defined, but the compound’s structure suggests it may inhibit or modulate certain biochemical processes .
Comparison with Similar Compounds
Similar compounds to N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-BROMOPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE include:
- N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
- N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
- N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O4S2/c23-14-5-9-16(10-6-14)27-21(29)18-3-1-2-4-19(18)26-22(27)32-13-20(28)25-15-7-11-17(12-8-15)33(24,30)31/h1-12H,13H2,(H,25,28)(H2,24,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGONKWFVZGYKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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